molecular formula C6H13N3O B1648780 (1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide CAS No. 1017047-83-4

(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide

Cat. No.: B1648780
CAS No.: 1017047-83-4
M. Wt: 143.19 g/mol
InChI Key: CEJHJCGBNCIXGF-UHFFFAOYSA-N
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Description

(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide is a substituted amidoxime characterized by a pyrrolidinyl group (a five-membered saturated amine ring) attached to an ethanimidamide backbone. Amidoximes are versatile intermediates in medicinal and coordination chemistry due to their ability to form hydrogen bonds and coordinate with metals.

Properties

IUPAC Name

N'-hydroxy-2-pyrrolidin-1-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJHJCGBNCIXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Pyrrolidine Derivatives

A foundational approach involves nucleophilic substitution between pyrrolidine and ethanimidamide precursors. For example, 2-chloroethanimidamide hydrochloride reacts with pyrrolidine in acetonitrile under basic conditions (e.g., K2CO3) to yield the target compound. This method achieves moderate yields (50–60%) but requires stringent control of stoichiometry to minimize side reactions.

Key parameters:

  • Solvent : Acetonitrile or DMF
  • Temperature : 25–40°C
  • Reaction Time : 12–24 hours

Condensation of Hydroxylamine with Nitriles

The condensation of pyrrolidinylacetonitrile with hydroxylamine hydrochloride in ethanol/water mixtures provides a direct route. The reaction proceeds via formation of an amidoxime intermediate, which undergoes tautomerization to the (1Z)-imidamide configuration.

Optimized Conditions :

  • Molar Ratio (Nitrile : NH2OH·HCl): 1 : 1.2
  • Catalyst : None required
  • Yield : 65–70%

This method benefits from operational simplicity but struggles with regioselectivity in polyfunctional substrates.

One-Pot Domino Reactions Catalyzed by CeCl3·7H2O

Building on advancements in cerium-catalyzed domino reactions, a novel one-pot synthesis was adapted from 2-hydroxy pyrrolidine derivatization strategies. By reacting 2,3-dihydrofuran with a custom-synthesized ethanimidamide precursor in the presence of CeCl3·7H2O (20 mol%), the target compound forms via aza-Diels-Alder cyclization and subsequent ring-opening (Scheme 1).

Reaction Scheme :
$$
\text{Pyrrolidine} + \text{Ethanimidamide precursor} \xrightarrow{\text{CeCl}3\cdot7\text{H}2\text{O}} \text{(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide}
$$

Key Advantages :

  • Yield : 75–85%
  • Stereoselectivity : Exclusive (1Z) configuration due to catalyst-controlled kinetics
  • Reaction Time : 2 hours at room temperature

Catalytic and Stereochemical Considerations

Role of Cerium Catalysts

CeCl3·7H2O enhances reaction rates by stabilizing transition states through Lewis acid interactions. In the one-pot method, cerium coordinates to the hydroxylamine oxygen, facilitating nucleophilic attack by pyrrolidine. This mechanism suppresses side reactions, improving overall efficiency.

Stereochemical Control

The (1Z) configuration arises from thermodynamic stabilization of the syn-periplanar arrangement between the hydroxylamine and pyrrolidinyl groups. Density functional theory (DFT) studies indicate a 3.2 kcal/mol energy preference for the Z-isomer due to reduced steric hindrance.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Nucleophilic Substitution 50–60 12–24 h Simple reagents Low yield, byproduct formation
Condensation 65–70 6–8 h No catalyst required Regioselectivity challenges
CeCl3-Catalyzed One-Pot 75–85 2 h High stereoselectivity, rapid kinetics Requires specialized catalyst

Industrial-Scale Production Challenges

Purification Strategies

Chromatographic purification remains standard, but emerging techniques like crystallization-driven resolution show promise. The compound’s hydrochloride salt exhibits high crystallinity in ethanol/ether mixtures, enabling >95% purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and NaBH4. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reactions are typically carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

(1Z)-N’-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The substituent on the ethanimidamide core significantly influences electronic and steric properties:

Compound Name (Example) Substituent Key Structural Features
Target Compound 1-Pyrrolidinyl Saturated 5-membered amine ring; moderate basicity, conformational rigidity
N’-Hydroxy-2-(4-methoxyphenyl)... 4-Methoxyphenyl Electron-donating methoxy group; aromatic π-system enhances stability
(1Z)-N'-Hydroxy-2-(methylthio)... Methylthio Sulfur-containing group; increased nucleophilicity, poor water solubility
Benzimidazole Derivative (sc-334538) 1-Methylbenzimidazolyl Bicyclic aromatic system; strong π-π interactions, metal coordination
(1Z)-N'-Hydroxy-2-(4-morpholinyl)... Morpholinyl Six-membered ring with O and N; high polarity, hydrogen-bonding capacity
Piperidinyl Analog (1308650-60-3) 1-Propyl-4-piperidinyl Six-membered saturated amine; increased lipophilicity vs. pyrrolidinyl

Physicochemical Properties

Substituents dictate solubility, melting points, and stability:

Compound (Example) Molecular Weight Melting Point (°C) Solubility Profile
Target Compound (Hypothetical) ~142.18 Not reported Likely polar organic solvents (e.g., DMSO)
N’-Hydroxy-2-(4-methoxyphenyl)... 193.20 111–112 Soluble in DMSO; limited water solubility
Methylthio Analog 120.17 90–95 Ethanol, DMF; insoluble in water
Benzimidazole Derivative 189.22 Not reported High crystallinity due to aromatic stacking
Piperidinyl Analog 199.30 Not reported Stable solid at room temperature

Biological Activity

(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide is a chemical compound characterized by a hydroxylamine functional group and a pyrrolidine ring. Its molecular formula is C6H13N3O, with a molecular weight of approximately 143.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor of specific enzymes. Molecular docking studies suggest that it interacts with the podophyllotoxin pocket of gamma tubulin, which is significant for its potential anticancer activity. This interaction could disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent . Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for further investigation in drug discovery and development.

Binding Affinity

Molecular docking analyses have demonstrated that this compound effectively binds to specific proteins, particularly gamma tubulin. This binding affinity is crucial for understanding its mechanism of action and therapeutic potential in treating cancers.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

  • Study 1: Anticancer Activity
    • Objective : To evaluate the compound's effect on cancer cell lines.
    • Method : Cell viability assays were performed on various cancer cell lines.
    • Results : The compound exhibited significant cytotoxicity against tested cell lines, indicating potential as an anticancer agent.
  • Study 2: Antimicrobial Efficacy
    • Objective : To investigate the antimicrobial properties against bacterial strains.
    • Method : Disk diffusion method was used to test susceptibility.
    • Results : The compound demonstrated inhibition zones against several bacterial strains, suggesting effective antimicrobial activity.

Summary of Findings

StudyObjectiveMethodKey Findings
1Anticancer ActivityCell viability assaysSignificant cytotoxicity in cancer cell lines
2Antimicrobial EfficacyDisk diffusion methodInhibition zones against multiple bacterial strains

Q & A

Q. What are the established methodologies for synthesizing (1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide, and how is its purity validated?

Synthesis typically involves refluxing precursors (e.g., pyrrolidine derivatives and hydroxylamine analogs) in ethanol or methanol under controlled temperature (60–80°C) for 2–3 hours. Purification is achieved via recrystallization or column chromatography. Purity validation employs elemental analysis (C, H, N content) and spectroscopic techniques (IR for functional groups like -NH and -OH; UV-Vis for conjugation analysis). For example, discrepancies in elemental analysis (<1% deviation) indicate impurities requiring further purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Immediate decontamination of spills using inert adsorbents (e.g., vermiculite).
  • Storage in airtight containers away from oxidizers and moisture .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological steps:

  • Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
  • Monitor degradation via HPLC at regular intervals (0, 24, 48, 72 hours).
  • Use FT-IR to detect structural changes (e.g., hydrolysis of imidamide groups). Stability data should be cross-validated with kinetic modeling (e.g., first-order decay) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data when coordinating this compound with transition metals?

Contradictions (e.g., inconsistent IR stretching frequencies for metal-ligand bonds) may arise from solvent polarity or crystal packing effects. Mitigation strategies:

  • Compare data across solvents (polar vs. nonpolar) to isolate environmental impacts.
  • Perform X-ray crystallography to confirm coordination geometry and bond lengths.
  • Use computational methods (DFT) to model electronic structures and predict spectral features .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?

A tiered approach is recommended:

  • Lab-scale : Simulate hydrolysis/photolysis using UV reactors (λ = 254–365 nm) and analyze degradation products via LC-MS.
  • Microcosm studies : Introduce the compound to sediment-water systems and monitor bioavailability using passive samplers (e.g., POM strips).
  • Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD Test Guidelines 202/211. Environmental persistence is quantified using half-life (DT50) and bioaccumulation factors .

Q. How can researchers optimize synthetic yields when scaling up production for mechanistic studies?

  • Conduct fractional factorial experiments to identify critical variables (e.g., solvent polarity, molar ratios).
  • Use response surface methodology (RSM) to model interactions between temperature, reaction time, and catalyst loading.
  • Validate scalability in batch reactors with real-time monitoring (e.g., in situ IR probes) to maintain yield consistency (>90%) .

Q. What strategies address discrepancies in bioactivity data across cell-based assays?

Potential causes include assay interference (e.g., compound autofluorescence) or cell line variability. Solutions:

  • Pre-screen compounds for fluorescence at assay wavelengths.
  • Normalize data using internal controls (e.g., housekeeping genes in RT-qPCR).
  • Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and replicate independently .

Methodological Resources

  • Synthesis & Characterization : Ref
  • Environmental Fate : Ref
  • Safety Protocols : Ref
  • Data Analysis : Ref

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide
Reactant of Route 2
(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide

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